4-Chloro-2,5-difluorophenylisothiocyanate
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Overview
Description
4-Chloro-2,5-difluorophenylisothiocyanate is an organic compound with the molecular formula C7H2ClF2NS and a molecular weight of 205.61 g/mol It is a derivative of phenylisothiocyanate, characterized by the presence of chlorine and fluorine atoms on the benzene ring
Preparation Methods
The synthesis of 4-Chloro-2,5-difluorophenylisothiocyanate typically involves the reaction of 4-chloro-2,5-difluoroaniline with thiophosgene. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the isothiocyanate group .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Chloro-2,5-difluorophenylisothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: It can react with alkenes and alkynes in the presence of catalysts to form addition products.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2,5-difluorophenylisothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify proteins and peptides through the formation of thiourea linkages, aiding in the study of protein structure and function.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-Chloro-2,5-difluorophenylisothiocyanate exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2,5-difluorophenylisothiocyanate include other phenylisothiocyanates with different substituents on the benzene ring, such as:
- 4-Chlorophenylisothiocyanate
- 2,5-Difluorophenylisothiocyanate
- 4-Fluorophenylisothiocyanate
The uniqueness of this compound lies in the combination of chlorine and fluorine substituents, which can influence its reactivity and the types of interactions it can participate in. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H2ClF2NS |
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Molecular Weight |
205.61 g/mol |
IUPAC Name |
1-chloro-2,5-difluoro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H |
InChI Key |
FZICMKIORMLMJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)N=C=S |
Origin of Product |
United States |
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